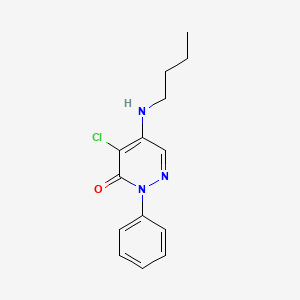
5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one, also known as Bucetin, is a chemical compound that has been widely studied for its potential applications in the field of medicine. It belongs to the pyridazine family of compounds and has been found to possess a variety of interesting biochemical and physiological effects. In
Applications De Recherche Scientifique
5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has been studied for its potential applications in a variety of fields, including cancer research, neurology, and cardiovascular disease. In cancer research, 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has been shown to inhibit the growth of certain tumor cells and to induce apoptosis in cancer cells. In neurology, 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has been found to possess neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. In cardiovascular disease, 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has been shown to possess anti-inflammatory properties and may have potential applications in the treatment of atherosclerosis.
Mécanisme D'action
The exact mechanism of action of 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one is not fully understood, but it is believed to act through a variety of pathways. In cancer cells, 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has been shown to inhibit the activity of certain enzymes involved in cell proliferation and to induce apoptosis through the activation of caspases. In neurology, 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has been found to protect neurons against oxidative stress and to modulate the activity of certain neurotransmitter receptors. In cardiovascular disease, 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has been shown to inhibit the expression of certain inflammatory cytokines and to reduce the activity of certain enzymes involved in the development of atherosclerosis.
Biochemical and Physiological Effects:
5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has been found to possess a variety of interesting biochemical and physiological effects. In vitro studies have shown that 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one can inhibit the growth of certain tumor cells and induce apoptosis in cancer cells. 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has also been found to possess neuroprotective properties and to modulate the activity of certain neurotransmitter receptors. In cardiovascular disease, 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has been shown to possess anti-inflammatory properties and to reduce the activity of certain enzymes involved in the development of atherosclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one. One area of interest is the development of 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one-based drugs for the treatment of cancer, neurodegenerative diseases, and cardiovascular disease. Another area of interest is the investigation of the mechanism of action of 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one and the identification of its molecular targets. Additionally, further studies are needed to determine the optimal dosage and delivery methods for 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one in order to minimize potential toxicity.
Méthodes De Synthèse
5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one can be synthesized using a variety of methods, including the reaction of 4-chloro-2-phenylpyridazine-3(2H)-one with butylamine. The reaction is typically carried out in the presence of a suitable solvent and a catalyst. Other methods of synthesis have also been reported, including the use of microwave irradiation and ultrasound-assisted synthesis.
Propriétés
IUPAC Name |
5-(butylamino)-4-chloro-2-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-2-3-9-16-12-10-17-18(14(19)13(12)15)11-7-5-4-6-8-11/h4-8,10,16H,2-3,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTAHTXBEAMDKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24803286 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-chloro-2-methylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2995141.png)
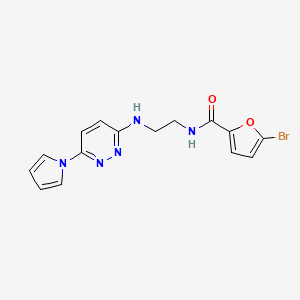

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide](/img/structure/B2995146.png)
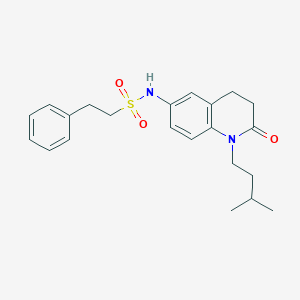
![(5-Chlorothiophen-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2995150.png)
![2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2995152.png)

![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine](/img/structure/B2995155.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-butyloxalamide](/img/structure/B2995157.png)
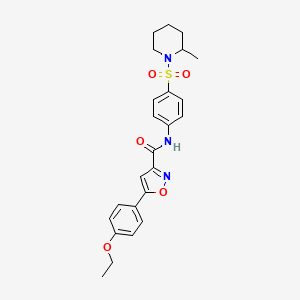
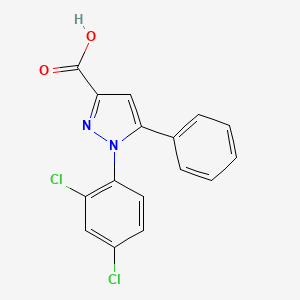
![N-(2-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2995163.png)